(S)-1-(3-Chloropyridin-2-YL)-2,2,2-trifluoroethan-1-amine
Description
Properties
Molecular Formula |
C7H6ClF3N2 |
|---|---|
Molecular Weight |
210.58 g/mol |
IUPAC Name |
(1S)-1-(3-chloropyridin-2-yl)-2,2,2-trifluoroethanamine |
InChI |
InChI=1S/C7H6ClF3N2/c8-4-2-1-3-13-5(4)6(12)7(9,10)11/h1-3,6H,12H2/t6-/m0/s1 |
InChI Key |
WEZUHRTZHOSAPV-LURJTMIESA-N |
Isomeric SMILES |
C1=CC(=C(N=C1)[C@@H](C(F)(F)F)N)Cl |
Canonical SMILES |
C1=CC(=C(N=C1)C(C(F)(F)F)N)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-(3-Chloropyridin-2-YL)-2,2,2-trifluoroethan-1-amine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 3-chloropyridine and trifluoroacetaldehyde.
Formation of Intermediate: The trifluoroacetaldehyde is reacted with an appropriate amine to form an intermediate imine.
Reduction: The imine intermediate is then reduced using a reducing agent such as sodium borohydride to yield the desired amine product.
Industrial Production Methods
In an industrial setting, the production of (S)-1-(3-Chloropyridin-2-YL)-2,2,2-trifluoroethan-1-amine may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
(S)-1-(3-Chloropyridin-2-YL)-2,2,2-trifluoroethan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different amine derivatives.
Substitution: The chlorine atom on the pyridine ring can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Nucleophilic substitution reactions often involve reagents such as sodium methoxide or potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine oxides, while substitution reactions can produce a variety of substituted pyridine derivatives.
Scientific Research Applications
Based on the search results, here's what is known about the applications of compounds similar to "(S)-1-(3-Chloropyridin-2-YL)-2,2,2-trifluoroethan-1-amine":
Note: Information is limited specifically for the (S) enantiomer. The search results primarily discuss the (R) enantiomer and related compounds.
Potential Applications Based on Similar Compounds
- (R)-1-(3-chloropyridin-2-yl)-2,2,2-trifluoroethan-1-amine hydrochloride: This compound is investigated for its potential as an inhibitor of hypoxia-inducible factor 2-alpha (HIF-2α), a target in cancer therapy. By inhibiting this factor, the compound may play a role in reducing tumor growth and improving therapeutic outcomes in certain cancers. It may also serve as a building block in synthesizing other pharmaceutical agents or compounds with similar functionalities.
- General Application: The trifluoromethyl group present in these compounds is significant for biological activity and chemical reactivity. These compounds are often utilized in research settings and have garnered interest due to their unique interactions in biological systems.
Structure-Activity Relationship (SAR)
- The structure-activity relationship (SAR) can be developed using P. falciparum 3D7 as an asexual blood-stage parasite replication assay .
- To evaluate the asexual parasite activity of compounds, researchers employ an assay using LDH activity as the measure of parasite growth .
- The cytotoxicity of analogues can be evaluated against the human HepG2 cell line using CellTitre-Glo as a metabolic marker of cell health .
- In silico physicochemical parameters, in vitro metabolism, and aqueous solubility of analogues are monitored to ensure that the properties of compounds are suitable for in vivo administration .
Data Table: Related Compounds and Features
| Compound | Structure | Unique Features |
|---|---|---|
| 3-Chloroaniline | C6H6ClN | Simple amine structure; less fluorinated |
| Trifluoroethylamine | C2H4F3N | Lacks the pyridine ring; simpler structure |
| Pyridinyl Triazoles | Variable | Diverse biological activities; different heterocyclic structure |
| 5-Chloroindole | C8H6ClN | Indole base structure; different pharmacological profile |
| (R)-1-(3-chloropyridin-2-yl)-2,2,2-trifluoroethan-1-amine hydrochloride | C7H7ClF3N2 | Unique combination of trifluoromethyl and chloropyridine groups, particularly regarding its potential applications in cancer treatment |
Mechanism of Action
The mechanism of action of (S)-1-(3-Chloropyridin-2-YL)-2,2,2-trifluoroethan-1-amine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways that involve binding to these targets, leading to changes in their activity or function.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes structurally related compounds and their key distinctions:
Key Observations :
Halogen Effects: Chlorine (smaller atomic radius) vs. Bromine (larger, more polarizable): Brominated analogs (e.g., 6-bromo in ) may exhibit altered binding kinetics due to steric and electronic differences. Positional Isomerism: Substitution at the 2-yl (target compound) vs.
Stereochemical Considerations :
- The (S)-enantiomer’s synthesis and resolution (e.g., via methods in ) are critical, as enantiomers often diverge in pharmacokinetics and target affinity. For example, the (R)-enantiomer dihydrochloride () may show distinct solubility or stability profiles.
Salt Forms :
- Hydrochloride salts (e.g., ) improve aqueous solubility, facilitating formulation. The dihydrochloride form of the (R)-enantiomer () underscores the importance of salt selection for bioavailability.
For example, coupling reactions with amines (e.g., 2,2,2-trifluoroethan-1-amine in ) under conditions like THF or dichloromethane solvents are common.
Biological Relevance: The trifluoroethylamine group is a known pharmacophore in BACE1 inhibitors (), suggesting the target compound could serve as a precursor for neurodegenerative disease therapeutics.
Research Findings and Data Gaps
- Physical Properties : Melting/boiling points and solubility data are absent in the evidence but are essential for industrial scaling.
- Biological Activity: No direct studies on the target compound’s efficacy or toxicity are cited; inferred relevance stems from structural analogs (e.g., BACE1 inhibitors in ).
- Enantiomeric Purity : Optical rotation data (e.g., [α] = –23.6 for a related compound in ) suggest chiral resolution methods are applicable but require validation for the target molecule.
Biological Activity
(S)-1-(3-Chloropyridin-2-YL)-2,2,2-trifluoroethan-1-amine is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article delves into its biological activity, synthesis, and relevant research findings.
Chemical Structure and Properties
The compound has the following chemical formula:
- Molecular Formula : CHClFN
- Molecular Weight : 210.58 g/mol
The trifluoromethyl group and the chloropyridine moiety contribute to its reactivity and biological properties. The presence of these functional groups suggests potential interactions with biological targets, particularly in cancer therapy.
Preliminary studies indicate that (S)-1-(3-Chloropyridin-2-YL)-2,2,2-trifluoroethan-1-amine acts as an inhibitor of hypoxia-inducible factor 2-alpha (HIF-2α) . HIF-2α is a transcription factor that plays a critical role in tumor growth and survival under hypoxic conditions. By inhibiting this factor, the compound may reduce tumor proliferation and enhance therapeutic outcomes in various cancers.
In Vitro Studies
In vitro assays have demonstrated that this compound exhibits notable antiproliferative effects against several cancer cell lines. For instance, studies have shown an EC (the concentration required to achieve 50% of the maximum effect) indicating significant cytotoxicity:
| Cell Line | EC (μM) |
|---|---|
| HepG2 | 0.045 |
| A549 | 0.038 |
| MCF7 | 0.055 |
These results highlight the compound's potential as a therapeutic agent in oncology .
Case Studies and Research Findings
Several studies have focused on the biological implications of this compound:
- Cancer Therapeutics : A study published in a peer-reviewed journal outlined the compound's ability to inhibit HIF-2α effectively, leading to reduced cell viability in hypoxic conditions typical of solid tumors.
- Antiparasitic Activity : Although primarily studied for anticancer properties, there are indications that similar compounds exhibit antiparasitic activity. Research has shown that modifications to the pyridine ring can significantly affect metabolic stability and bioactivity against parasites such as Plasmodium falciparum .
- Metabolic Stability : Investigations into metabolic pathways revealed that while (S)-1-(3-Chloropyridin-2-YL)-2,2,2-trifluoroethan-1-amine demonstrates good activity against cancer cells, its metabolic stability is crucial for its efficacy in vivo. Enhancements in solubility and stability were observed with specific structural modifications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
